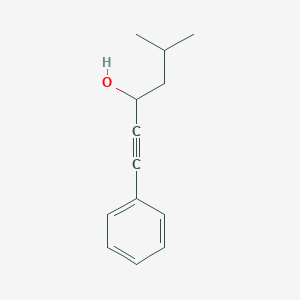

5-Methyl-1-phenyl-1-hexyn-3-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

15212-29-0 |

|---|---|

Molecular Formula |

C13H16O |

Molecular Weight |

188.26 g/mol |

IUPAC Name |

5-methyl-1-phenylhex-1-yn-3-ol |

InChI |

InChI=1S/C13H16O/c1-11(2)10-13(14)9-8-12-6-4-3-5-7-12/h3-7,11,13-14H,10H2,1-2H3 |

InChI Key |

JDZJGOREBVGUNA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C#CC1=CC=CC=C1)O |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Insights into 5 Methyl 1 Phenyl 1 Hexyn 3 Ol Transformations

Reactions Involving the Terminal Alkyne Functionality

The terminal alkyne group of 5-Methyl-1-phenyl-1-hexyn-3-ol is a versatile handle for numerous synthetic operations, including selective reductions, carbon-carbon bond formations, and cycloaddition reactions.

Selective Hydrogenation to Alkenes (e.g., Semihydrogenation with Palladium Catalysts)

The selective reduction of the alkyne in this compound to an alkene, a process known as semihydrogenation, is a critical transformation in organic synthesis. Palladium-based catalysts are frequently employed for this purpose, often "poisoned" to prevent over-reduction to the corresponding alkane. nih.govoup.com For instance, Lindlar's catalyst, which consists of palladium deposited on calcium carbonate and treated with lead acetate (B1210297) and quinoline, is a classic example of a catalyst system that can achieve the syn-selective hydrogenation of alkynes to cis-alkenes. nih.gov

More contemporary approaches utilize palladium nanoparticles. nih.govhud.ac.ukrsc.org These catalysts can be highly effective for the one-pot conversion of propargyl alcohols to their saturated carbonyl analogues, proceeding through an allyl alcohol intermediate formed via semihydrogenation. hud.ac.ukrsc.org The use of dodecanethiolate-capped palladium nanoparticles, for example, has been shown to facilitate a tandem semi-hydrogenation/isomerization sequence. hud.ac.ukrsc.org The reaction kinetics indicate that the process first involves the semihydrogenation of the propargyl alcohol to the corresponding allyl alcohol, which then isomerizes to the saturated carbonyl compound. hud.ac.ukrsc.org The choice of catalyst and reaction conditions is crucial for controlling the selectivity of the hydrogenation, allowing for the targeted synthesis of either the alkene or the fully saturated alcohol. nih.gov

Table 1: Comparison of Catalysts for Semihydrogenation

| Catalyst System | Key Features | Selectivity | Reference |

|---|---|---|---|

| Lindlar's Catalyst | Heterogeneous, poisoned Pd catalyst | High for cis-alkenes | nih.gov |

| Dodecanethiolate-capped Pd Nanoparticles | Homogeneous, allows for tandem reactions | Can lead to isomerization products | hud.ac.ukrsc.org |

| Pd/C | High selectivity in some cases | Stability can be a challenge | mdpi.com |

| Pt/SiC | Thermocatalytic, efficient at low metal loading | High reaction rates | mdpi.com |

Hydrostannylation and Subsequent Cross-Coupling Reactions (e.g., Palladium-mediated Stille Coupling)

Hydrostannylation, the addition of a tin hydride across the triple bond of the alkyne, is a powerful method for creating vinylstannanes. oup.comresearchgate.netacs.org These intermediates are highly valuable in organic synthesis, particularly for subsequent palladium-catalyzed cross-coupling reactions like the Stille coupling. msu.educhemie-brunschwig.ch The hydrostannylation of terminal alkynes, such as this compound, can be catalyzed by palladium(0) complexes, such as tetrakis(triphenylphosphine)palladium(0), and typically proceeds with syn-addition, yielding the corresponding (E)-vinylstannane. oup.com

The resulting vinylstannane can then be coupled with a variety of organic electrophiles, such as aryl or vinyl halides, in a Stille reaction. msu.educhemie-brunschwig.ch This reaction, also catalyzed by palladium, allows for the formation of a new carbon-carbon bond at the site of the tin substituent. chemie-brunschwig.ch For example, the one-pot, palladium-mediated hydrostannylation/Stille cross-coupling of 3,5-dimethyl-1-hexyn-3-ol (B130301) has been reported, demonstrating the utility of this sequence for the synthesis of more complex molecules. lookchem.comchemicalbook.comsigmaaldrich.com Microwave-assisted one-pot hydrostannylation/Stille couplings have also been developed, offering a significant reduction in reaction times. cmu.edu

Cycloaddition and Cycloisomerization Pathways

The alkyne functionality in this compound can participate in various cycloaddition reactions, leading to the formation of cyclic structures. acs.org One of the most prominent examples is the Huisgen 1,3-dipolar cycloaddition of azides to alkynes, which yields 1,2,3-triazoles. chemie-brunschwig.ch This reaction, often referred to as "click chemistry," is known for its high yields, simple reaction conditions, and broad substrate scope. chemie-brunschwig.ch

Cycloisomerization reactions of propargylic alcohols, which involve the intramolecular rearrangement to form cyclic compounds, are also well-documented. organic-chemistry.orgnih.govecust.edu.cnacs.org These reactions can be catalyzed by various transition metals, including ruthenium and gold. organic-chemistry.orgnih.govecust.edu.cnacs.org For instance, ruthenium complexes have been shown to catalyze the domino addition/exo-cycloisomerization of propargylic alcohols with tosyl isocyanate to produce oxazolidinones. ecust.edu.cn The mechanism involves the initial addition of the alcohol to the isocyanate to form a propargylic carbamate, which then undergoes a ruthenium-catalyzed cycloisomerization. ecust.edu.cn Gold catalysts can also promote the cycloisomerization of propargylic alcohols, often in tandem with other transformations like propargylic substitution, to afford polysubstituted furans. mdpi.com

Carbon Dioxide Fixation Reactions in Catalytic Systems

The terminal alkyne of this compound can undergo carboxylation with carbon dioxide (CO2), a reaction that is of significant interest for the utilization of this abundant C1 feedstock. organic-chemistry.orgrsc.orgmdpi.comruhr-uni-bochum.depnas.org This transformation typically requires a catalyst to activate the C-H bond of the alkyne. ruhr-uni-bochum.depnas.org Various catalytic systems based on copper, silver, and even organocatalysts have been developed for this purpose. organic-chemistry.orgrsc.orgmdpi.comruhr-uni-bochum.depnas.org

For example, copper-based catalysts, sometimes in conjunction with N-heterocyclic carbene (NHC) ligands, can effectively catalyze the carboxylation of terminal alkynes under mild conditions, such as atmospheric pressure of CO2 and room temperature. pnas.org The reaction is believed to proceed through the formation of a copper acetylide intermediate, which then undergoes CO2 insertion. pnas.org Silver-NHC complexes have also demonstrated catalytic activity for this transformation. mdpi.com Furthermore, bifunctional organocatalysts have emerged as a metal-free alternative, enabling the direct carboxylation of terminal alkynes with high yields. organic-chemistry.org The reaction of CO2 with 3,5-dimethyl-1-hexyn-3-ol, a structurally similar compound, has been investigated using a CuCl catalyst in ionic liquids, leading to the formation of α-methylene cyclic carbonates. ionike.comsigmaaldrich.com

Transformations Mediated by the Propargylic Hydroxyl Group

The propargylic hydroxyl group in this compound is a key site for reactivity, enabling a variety of rearrangement reactions that lead to the formation of α,β-unsaturated carbonyl compounds.

Rearrangement Reactions (e.g., Gold-catalyzed Meyer-Schuster Rearrangement)

The Meyer-Schuster rearrangement is a classic acid-catalyzed isomerization of secondary and tertiary propargyl alcohols to α,β-unsaturated ketones or aldehydes. wikipedia.org In recent years, gold catalysts have emerged as exceptionally mild and efficient promoters of this transformation, significantly expanding its synthetic utility. ucl.ac.uknsf.govresearchgate.net The gold-catalyzed Meyer-Schuster rearrangement of this compound would be expected to yield the corresponding α,β-unsaturated ketone.

The mechanism of the gold-catalyzed Meyer-Schuster rearrangement is thought to involve the coordination of the gold(I) or gold(III) catalyst to the alkyne, which activates it for nucleophilic attack. ucl.ac.uk This is followed by a 1,3-shift of the hydroxyl group to form an allene (B1206475) intermediate, which then tautomerizes to the more stable enone product. researchgate.net Gold catalysts have been shown to be effective for a wide range of propargylic alcohols, including those with various substituents. ucl.ac.uknsf.gov The reaction often proceeds with high stereoselectivity, favoring the formation of the E-isomer of the enone. ucl.ac.uk In some cases, the rearrangement can be part of a one-pot sequence, such as a gold-catalyzed propargylic substitution followed by cycloisomerization to form furans. mdpi.com Gold-catalyzed oxidative rearrangements of propargyl alcohols have also been developed, leading to the formation of 1,3-diketones or other functionalized carbonyl compounds. organic-chemistry.orgacs.orgresearchgate.net

Table 2: Examples of Gold-Catalyzed Rearrangements of Propargylic Alcohols

| Substrate Type | Catalyst | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Secondary and Tertiary Propargylic Alcohols | Au(I) complexes | α,β-Unsaturated enones | High yields and E-selectivity at room temperature | ucl.ac.uk |

| Propargylic Alcohols | Au(I) complexes with pyridine-N-oxides | 1,3-Diketones | Oxidative rearrangement, high regioselectivity | organic-chemistry.org |

| Propargylic Alcohols | AuBr3/AgOTf in ionic liquid | Polysubstituted furans | Tandem propargylic substitution/cycloisomerization | mdpi.com |

| Propargylic Alcohols from cyclohex-2-en-1-ones | Gold catalyst | 2-Hydroxycyclohepta-1,3-diene-1-carbonyls | Oxidative rearrangement to form seven-membered rings | acs.org |

Esterification and Etherification Reactions for Hydroxyl Group Derivatization

The hydroxyl group of this compound is a key site for functionalization through esterification and etherification reactions. These transformations are crucial for introducing a variety of functional groups, modifying the compound's physical and chemical properties, and preparing it for further synthetic manipulations.

Esterification:

The conversion of this compound to its corresponding ester can be achieved through several standard methods. For instance, reaction with an acyl chloride, such as benzoyl chloride, in the presence of a base like pyridine, yields the corresponding benzoate (B1203000) ester. This reaction proceeds through the nucleophilic attack of the alcohol's oxygen on the electrophilic carbonyl carbon of the acyl chloride.

Another approach involves the use of carboxylic acids in the presence of coupling agents or under acid catalysis. A notable example is the Mitsunobu reaction, where the alcohol reacts with a carboxylic acid, such as benzoic acid, in the presence of triphenylphosphine (B44618) and diethyl azodicarboxylate (DEAD). This method is known for its mild reaction conditions and inversion of stereochemistry at the alcohol center, if chiral.

Etherification:

Etherification of this compound can be accomplished via the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. The subsequent reaction of this alkoxide with an alkyl halide results in the formation of the ether. The choice of base and solvent is critical to ensure efficient alkoxide formation and to avoid competing elimination reactions of the alkyl halide.

These derivatization reactions are fundamental in synthetic strategies, allowing for the protection of the hydroxyl group or the introduction of new functionalities for more complex molecular architectures.

Oxidation Chemistry of Secondary Propargylic Alcohols

The oxidation of the secondary alcohol in this compound to the corresponding ketone, 5-methyl-1-phenyl-1-hexyn-3-one, is a synthetically important transformation. molaid.com A variety of oxidizing agents and catalytic systems have been developed for this purpose, with a focus on selectivity and efficiency.

Common methods for the oxidation of secondary alcohols include the use of chromium-based reagents, such as pyridinium (B92312) chlorochromate (PCC) or the Jones reagent. However, due to the toxicity of chromium, milder and more environmentally benign methods are often preferred.

The Swern oxidation, utilizing dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, is an effective method for converting secondary alcohols to ketones under mild, low-temperature conditions. Similarly, the Dess-Martin periodinane (DMP) offers a reliable and high-yielding alternative.

Catalytic oxidation methods are also widely employed. For example, systems based on 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in combination with a stoichiometric oxidant like sodium hypochlorite (B82951) can selectively oxidize secondary alcohols. orgsyn.org Transition metal-catalyzed aerobic oxidations, using catalysts based on iron, copper, or ruthenium, represent a greener approach by utilizing molecular oxygen as the terminal oxidant. For instance, an iron(III) chloride and nitric acid system in a fluorinated alcohol has been shown to be effective for the aerobic oxidation of secondary alcohols. acs.org

Recent advancements include the use of biocatalytic methods. Peroxygenases, for example, have demonstrated the ability to oxidize racemic propargylic alcohols to their corresponding ketones with high efficiency. acs.org Electrochemical methods also offer a novel, metal-free approach to the oxidation of propargyl alcohols. rsc.org

Table 1: Selected Methods for the Oxidation of Secondary Propargylic Alcohols

| Reagent/Catalyst System | Description | Selectivity |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | A common chromium-based oxidant. | Good for primary and secondary alcohols. |

| Swern Oxidation | DMSO activated by oxalyl chloride. | Mild conditions, good for sensitive substrates. |

| Dess-Martin Periodinane (DMP) | A hypervalent iodine reagent. | High yields, broad substrate scope. |

| TEMPO/NaOCl | Catalytic TEMPO with a stoichiometric oxidant. orgsyn.org | Selective for primary and secondary alcohols. orgsyn.org |

| FeCl₃/HNO₃/O₂ | Aerobic oxidation catalyzed by iron. acs.org | Selective for secondary over primary alcohols. acs.org |

| Peroxygenase | Biocatalytic oxidation. acs.org | Can be highly selective. acs.org |

| Electrochemical Oxidation | Anodic oxidation. rsc.org | Metal-free and environmentally benign. rsc.org |

Catalytic Strategies in this compound Chemistry

Catalysis plays a pivotal role in unlocking the full synthetic potential of this compound, enabling a wide range of transformations with high efficiency and selectivity. This section explores the application of various transition metal catalysts in reactions involving this versatile propargylic alcohol.

Gold Catalysis for Alkyne Activation and Rearrangements

Gold catalysts, particularly gold(I) and gold(III) complexes, have emerged as powerful tools for the activation of alkynes towards nucleophilic attack and for promoting various skeletal rearrangements. acs.org In the context of this compound, gold catalysis can initiate a cascade of reactions, leading to complex molecular architectures.

One of the most common transformations is the Meyer-Schuster rearrangement, where propargylic alcohols are converted to α,β-unsaturated ketones. researchgate.net Gold catalysts are highly effective in promoting this reaction, often under mild conditions. researchgate.net The mechanism typically involves the coordination of the gold catalyst to the alkyne, which enhances its electrophilicity and facilitates the attack of a nucleophile, often the hydroxyl group itself in an intramolecular fashion or an external nucleophile.

Gold catalysts are also known to catalyze cycloisomerization reactions of enynes and related systems. acs.org While this compound is not an enyne, its derivatives can be designed to undergo such transformations. Furthermore, gold-catalyzed reactions can lead to the formation of furans and other heterocyclic compounds from propargylic precursors.

The choice of ligands on the gold catalyst can significantly influence the reaction outcome. Phosphine ligands are commonly used to stabilize the gold center and modulate its reactivity. The development of bifunctional ligands that can participate in the catalytic cycle has further expanded the scope of gold catalysis. chinesechemsoc.org

Palladium Catalysis in Cross-Coupling and Hydrogenation

Palladium catalysis is a cornerstone of modern organic synthesis, and it finds extensive application in the chemistry of alkynes and their derivatives. For this compound, palladium catalysts are instrumental in both cross-coupling and hydrogenation reactions.

Cross-Coupling Reactions:

The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful method for forming carbon-carbon bonds. google.com While this compound has an internal alkyne, it can be synthesized from terminal alkynes, or its derivatives can participate in other types of palladium-catalyzed cross-coupling reactions. For instance, the Stille coupling involves the reaction of an organotin reagent with an organic halide, and a one-pot hydrostannylation/Stille coupling protocol has been developed for the synthesis of substituted dienes from propargylic alcohols. msu.edusigmaaldrich.com

Hydrogenation:

Palladium catalysts are widely used for the hydrogenation of alkynes. The partial hydrogenation of the triple bond in this compound can lead to either the corresponding (Z)- or (E)-alkene, depending on the catalyst and reaction conditions. Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is famously used for the stereoselective syn-hydrogenation of alkynes to (Z)-alkenes. Conversely, dissolving metal reductions, such as sodium in liquid ammonia, typically yield (E)-alkenes. Complete hydrogenation of the alkyne and reduction of the phenyl group can also be achieved under more forcing conditions with palladium on carbon (Pd/C) and high hydrogen pressure.

Copper Catalysis in Alkynol Synthesis and Reactions

Copper catalysts play a significant role in both the synthesis and subsequent reactions of propargylic alcohols like this compound.

Synthesis:

The synthesis of propargylic alcohols often involves the addition of an acetylide to a carbonyl compound. Copper acetylides can be used in these reactions, although Grignard reagents are more common. Copper catalysts are also crucial in coupling reactions that can be used to prepare the precursors to this compound. The Cadiot-Chodkiewicz coupling, for example, is a copper(I)-catalyzed reaction between a terminal alkyne and a 1-haloalkyne to form an unsymmetrical diyne. alfa-chemistry.com

Reactions:

Copper-catalyzed reactions of propargylic alcohols include various coupling and cyclization reactions. For instance, copper-catalyzed alkynylation of in situ-generated azoalkenes provides a route to pyrazoles. acs.org Copper catalysts can also be used in conjunction with other metals, such as palladium, in Sonogashira-type couplings. google.com

Table 2: Overview of Catalytic Systems and Their Applications

| Catalyst Type | Key Reactions | Typical Products |

|---|---|---|

| Gold (Au) | Meyer-Schuster rearrangement, Cycloisomerization acs.orgresearchgate.net | α,β-Unsaturated ketones, Furans, Complex carbocycles acs.orgresearchgate.net |

| Palladium (Pd) | Sonogashira coupling, Stille coupling, Hydrogenation google.commsu.edu | Aryl-substituted alkynes, Dienes, Alkenes, Alkanes google.commsu.edu |

| Copper (Cu) | Cadiot-Chodkiewicz coupling, Alkynylation alfa-chemistry.comacs.org | Diynes, Pyrazoles alfa-chemistry.comacs.org |

Role of Other Transition Metals (e.g., Cobalt, Molybdenum, Vanadium) in Alkyne/Alkynol Chemistry

Beyond the "big three" (gold, palladium, and copper), other transition metals also exhibit unique and valuable reactivity in the chemistry of alkynes and propargylic alcohols.

Cobalt:

Cobalt catalysts have gained attention as a more sustainable alternative to precious metals for various transformations. They are effective in catalyzing the hydrosilylation of alkynes, providing access to vinylsilanes. rsc.org Cobalt complexes can also mediate the (Z)-selective semihydrogenation of alkynes using molecular hydrogen. rsc.org Furthermore, cobalt catalysts have been employed in hydroarylation reactions and in the annulation of salicylaldehydes with alkynes to form chromones and 4-chromanones. beilstein-journals.orgntu.edu.sg

Molybdenum:

Molybdenum catalysts are particularly known for their role in alkyne metathesis. nih.govacs.org Molybdenum alkylidyne complexes can catalyze the scrambling of alkyne fragments, leading to new alkyne products. Molybdenum carbonyl complexes have also been shown to catalyze the cycloisomerization of alkynols to form dihydrofurans. nih.gov Additionally, molybdenum-based systems can effect the (E)-selective anti-Markovnikov hydrosilylation of alkynes. mdpi.com

Vanadium:

Vanadium catalysts are well-known for their application in oxidation reactions, particularly the epoxidation of allylic and homoallylic alcohols. acs.orgnih.gov Vanadium complexes can activate peroxides, such as tert-butyl hydroperoxide (TBHP), for the selective oxidation of alkenols. rptu.de While less common in alkyne chemistry, vanadium catalysts have been reported for the polymerization of alkynes. iitk.ac.in They are also involved in oxidative C-C and C-O bond cleavage reactions. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 5-methyl-1-phenyl-1-hexyn-3-one |

| Benzoyl chloride |

| Pyridine |

| Benzoic acid |

| Triphenylphosphine |

| Diethyl azodicarboxylate (DEAD) |

| Sodium hydride |

| Pyridinium chlorochromate (PCC) |

| Dimethyl sulfoxide (DMSO) |

| Oxalyl chloride |

| Trifluoroacetic anhydride |

| Dess-Martin periodinane (DMP) |

| 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) |

| Sodium hypochlorite |

| Nitric acid |

| Iron(III) chloride |

| Lindlar's catalyst |

| Sodium |

| Palladium on carbon (Pd/C) |

| tert-butyl hydroperoxide (TBHP) |

| Salicylaldehydes |

| Chromones |

Elucidation of Reaction Mechanisms and Kinetics

The reactivity of this compound is characterized by the interplay between its three main functional components: the phenyl group, the carbon-carbon triple bond (alkyne), and the hydroxyl group. This unique combination allows for a diverse range of chemical transformations, the mechanisms of which have been a subject of detailed investigation.

Detailed Mechanistic Pathways for Key Catalytic and Non-Catalytic Reactions

The transformations of this compound and structurally related α-hydroxyacetylenes can proceed through various mechanistic pathways, often dictated by the choice of catalyst and reaction conditions.

Catalytic Hydrogenation: The selective hydrogenation of the alkyne moiety is a key reaction. For instance, in the hydrogenation of similar propargyl alcohols like 1-phenyl-1-propyne, single-atom alloy catalysts such as Pd1Ag3/Al2O3 have demonstrated high selectivity for the formation of the corresponding alkene. The proposed Langmuir-Hinshelwood mechanism suggests competitive adsorption of hydrogen and the alkyne/alkene onto the single Pd atom sites. mdpi.comresearchgate.net This controlled hydrogenation is crucial as it can be halted after the conversion of the alkyne to the alkene, preventing further reduction to the alkane. mdpi.com The selectivity remains high (95-97%) across a wide range of substrate conversions, indicating that the direct hydrogenation of the alkyne to the alkane is a minor pathway on this type of catalyst. mdpi.comresearchgate.net

Meyer-Schuster Rearrangement: Propargyl alcohols can undergo rearrangement to form α,β-unsaturated carbonyl compounds. The gold-catalyzed Meyer-Schuster rearrangement of 1-phenyl-1-hexyn-3-ol, a close structural analog, provides a mechanistic blueprint. chegg.com The reaction is initiated by the coordination of the gold(I) catalyst to the alkyne. This is followed by an internal nucleophilic attack by the hydroxyl group to form a vinyl-gold intermediate. Subsequent proton transfer and tautomerization lead to the formation of the enone product, 1-phenylhex-2-en-1-one. chegg.com

One-Pot Hydrostannylation/Stille Cross-Coupling: 3,5-Dimethyl-1-hexyn-3-ol, which shares the core structure but lacks the phenyl group, can be converted to 3,5-dimethyl-1-phenyl-1-hexen-3-ol through a one-pot palladium-mediated hydrostannylation/Stille cross-coupling reaction. lookchem.comsigmaaldrich.com This sequence involves the initial hydrostannylation of the alkyne to form a vinyltin (B8441512) intermediate, which then undergoes a Stille cross-coupling with an aryl halide in the presence of a palladium catalyst. msu.edu While efficient, this one-pot method can sometimes require long reaction times. msu.edu

Non-Catalytic Reactions: In the absence of a catalyst, the reactivity often centers around the hydroxyl and alkyne groups. For example, 1-phenyl-4-hexyn-3-ol (B24323) can undergo oxidation of its hydroxyl group to a ketone using reagents like pyridinium chlorochromate (PCC). evitachem.com It can also undergo esterification with carboxylic acids or acid chlorides. evitachem.com The terminal alkyne in related compounds can participate in nucleophilic substitution reactions. evitachem.com

Investigation of Intermediates and Transition States

The elucidation of reaction mechanisms relies heavily on the characterization of transient species like intermediates and transition states.

Intermediates:

Vinyl-Gold Species: In the gold-catalyzed Meyer-Schuster rearrangement, the formation of a vinyl-gold species is a key intermediate step. chegg.com

Vinyltin Intermediates: During the one-pot hydrostannylation/Stille coupling, the formation of a vinyltin compound is a crucial intermediate that is not isolated but reacts in situ. msu.edu

Halogeno-Magnesium Salt: In the synthesis of hexyn-3-ol-1 from propargyl chloride and ethylene (B1197577) oxide, a halogeno-magnesium salt of the product is formed as an intermediate before hydrolysis. google.com

9-S-3 Radical Intermediate: While not directly involving this compound, studies on the reaction of alkyl sulfides with atomic hydrogen suggest the formation of a 9-S-3 radical intermediate, highlighting the types of radical intermediates that can be considered in related systems. acs.org

Transition States: Computational studies, often employing methods like Density Functional Theory (DFT), are instrumental in modeling transition states. For rhodium-catalyzed dimerizations of related α-hydroxyacetylenes, transition states are identified by the presence of a single imaginary frequency in the Hessian matrix. csic.es These calculations help to confirm the connection between intermediates along the reaction coordinate. csic.es For instance, in the solvolysis of norbornyl derivatives, the energy of transition states has been calculated to understand the stability of classical versus nonclassical carbocation intermediates. acs.org

Radical Reactions and Their Mechanistic Implications (e.g., with Hydroxyl Radicals)

The reaction of organic compounds with hydroxyl radicals (•OH) is of significant interest, particularly in atmospheric and environmental chemistry. The bimolecular rate constant for the reaction of the hydroxyl radical with 3,5-dimethyl-1-hexyn-3-ol has been determined using the relative rate technique. sigmaaldrich.com

The reaction of hydroxyl radicals with unsaturated compounds like this compound is expected to proceed primarily through the addition of the •OH radical to the carbon-carbon triple bond. This addition would lead to the formation of a vinyl radical intermediate. The subsequent fate of this radical intermediate can involve further reactions, such as addition of O2 followed by elimination or rearrangement, leading to a variety of oxygenated products.

While specific studies on the radical reactions of this compound are not extensively detailed in the provided search results, the general principles of radical chemistry suggest that the phenyl group and the tertiary alcohol moiety would also influence the reaction pathways. upertis.ac.id The presence of the phenyl group can stabilize adjacent radical centers through resonance. The tertiary alcohol group might be susceptible to hydrogen abstraction, although addition to the alkyne is generally a more favorable pathway for hydroxyl radicals.

The study of such radical reactions is crucial for understanding the atmospheric degradation and potential environmental impact of this and related compounds. Quantitative Structure-Activity Relationship (QSAR) models are being developed to predict the aqueous reaction rate constants of organic chemicals with hydroxyl radicals, which can provide estimates for compounds where experimental data is lacking. rsc.org

Computational and Theoretical Investigations of 5 Methyl 1 Phenyl 1 Hexyn 3 Ol

Quantum Chemical Analysis of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the electronic landscape of 5-Methyl-1-phenyl-1-hexyn-3-ol. Methods like Density Functional Theory (DFT) are employed to model the electron distribution, molecular orbitals, and electrostatic potential. These calculations reveal the electron-rich and electron-poor regions of the molecule, which are crucial for predicting its reactivity.

The presence of the phenyl ring, the carbon-carbon triple bond (alkyne), and the hydroxyl group creates a molecule with diverse electronic features. The phenyl group and the alkyne are regions of high electron density (π-systems), making them susceptible to electrophilic attack. The oxygen atom of the hydroxyl group, with its lone pairs of electrons, acts as a nucleophilic center.

Reactivity indices, such as the Fukui functions and local softness, can be calculated to quantify the reactivity of different atomic sites within the molecule. These parameters help in predicting the most likely sites for nucleophilic, electrophilic, and radical attacks. For instance, the analysis might show a high propensity for the acetylenic carbons to react with electrophiles, while the hydroxyl oxygen is a prime target for electrophiles or can act as a proton donor.

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value | Method |

| Dipole Moment | Data not available | DFT/B3LYP |

| HOMO Energy | Data not available | DFT/B3LYP |

| LUMO Energy | Data not available | DFT/B3LYP |

| HOMO-LUMO Gap | Data not available | DFT/B3LYP |

Conformational Landscape and Potential Energy Surface Mapping

The flexibility of the hexyn-3-ol chain allows this compound to exist in multiple conformations. Understanding the conformational landscape is essential as the geometry of the molecule can significantly influence its reactivity and spectroscopic properties.

Potential energy surface (PES) mapping is a computational technique used to explore the different possible spatial arrangements of the atoms (conformers) and their relative energies. science.gov By systematically rotating the rotatable bonds (e.g., C-C and C-O single bonds), a map of the energy as a function of these rotations is generated. This map reveals the low-energy, stable conformers, as well as the energy barriers (transition states) that separate them. science.gov

For this compound, key rotations would include the orientation of the phenyl group relative to the alkyne, the conformation of the alkyl chain, and the orientation of the hydroxyl group. The presence of the bulky isopropyl group at the 5-position can introduce steric hindrance that favors certain conformations over others. Computational studies can identify the most stable conformer, which is the geometry the molecule is most likely to adopt under given conditions. aip.org

Table 2: Relative Energies of Key Conformers of a Related Molecule, 3-methylstyrene (B89682)

| Conformer | Relative Energy (cm⁻¹) | Computational Method |

| cis-3-methylstyrene | 0 (most stable) | B3LYP-D3BJ/Def2TZVP |

| trans-3-methylstyrene | 2.1 | B3LYP-D3BJ/Def2TZVP |

Note: This table for 3-methylstyrene illustrates the small energy differences that can exist between conformers. aip.org Similar computational studies would be necessary to determine the specific conformers and their relative energies for this compound.

Theoretical Studies on Spectroscopic Signatures and Their Correlation with Experimental Data

Computational chemistry provides powerful tools for predicting and interpreting the spectroscopic signatures of molecules, such as infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Theoretical calculations can predict the vibrational frequencies of the molecule, which correspond to the absorption peaks in an IR spectrum. researchgate.net For this compound, characteristic vibrational modes would include the O-H stretch of the alcohol, the C≡C stretch of the alkyne, C-H stretches of the aromatic ring and alkyl chain, and various bending modes. Comparing the calculated spectrum with the experimental one can aid in the structural confirmation of the compound.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to assign the signals to specific atoms in the molecule. This is particularly useful for complex molecules where signal overlap can occur.

UV-Vis spectra, which provide information about electronic transitions, can also be simulated. The calculations would predict the wavelengths of maximum absorption (λmax) corresponding to π-π* transitions within the phenyl ring and the conjugated system.

Table 3: Predicted vs. Experimental Spectroscopic Data for a Related Compound

| Spectroscopic Data | Predicted Value | Experimental Value |

| IR: O-H Stretch (cm⁻¹) | Data not available | Data not available |

| IR: C≡C Stretch (cm⁻¹) | Data not available | Data not available |

| ¹H NMR: -OH (ppm) | Data not available | Data not available |

| ¹³C NMR: C≡C (ppm) | Data not available | Data not available |

Note: This table is illustrative. Obtaining these values requires specific experimental and computational work on this compound.

Computational Modeling of Catalytic Cycles and Reaction Pathways

Computational modeling is a vital tool for elucidating the mechanisms of chemical reactions, including those involving this compound. aip.org For instance, the hydration or cyclization of this alcohol is often catalyzed by transition metals like gold or copper. researchgate.netacs.org DFT calculations can be used to map out the entire catalytic cycle, identifying the structures and energies of reactants, intermediates, transition states, and products. rsc.org

These models can reveal crucial details about the reaction mechanism, such as the role of the catalyst, the nature of the key bond-forming and bond-breaking steps, and the factors that control the reaction's rate and selectivity. For example, in a gold-catalyzed reaction, computations can help understand how the gold(I) or gold(III) center activates the alkyne towards nucleophilic attack by the internal hydroxyl group or an external nucleophile. uniud.it

By calculating the activation energies for different possible pathways, researchers can determine the most likely reaction mechanism. This understanding is invaluable for optimizing reaction conditions and designing more efficient catalysts.

Strategic Applications of 5 Methyl 1 Phenyl 1 Hexyn 3 Ol As a Synthetic Synthon

Utility as a Chiral Building Block in Asymmetric Total Synthesis

The utility of any chiral molecule in asymmetric synthesis is predicated on its availability in an enantiomerically enriched or pure form. The successful enantioselective synthesis of 5-Methyl-1-phenyl-1-hexyn-3-ol has been demonstrated, making it accessible as a chiral building block for further synthetic endeavors. amazonaws.com Specifically, the (R)-enantiomer has been prepared with high enantioselectivity through the catalytic asymmetric alkynylation of an aldehyde. amazonaws.com

This synthesis involves the reaction of isovaleraldehyde (B47997) with phenylacetylene (B144264), catalyzed by an Indium(III) bromide/BINOL complex. The reaction proceeds efficiently to yield the target compound in high enantiomeric excess, as detailed in the table below.

Interactive Table: Asymmetric Synthesis of (R)-(+)-5-Methyl-1-phenyl-1-hexyn-3-ol

| Parameter | Details | Reference |

| Reaction | Catalytic Asymmetric Alkynylation | amazonaws.com |

| Aldehyde | Isovaleraldehyde (3-methylbutanal) | amazonaws.com |

| Alkyne | Phenylacetylene | amazonaws.com |

| Catalyst System | InBr₃ / (R)-BINOL | amazonaws.com |

| Product | (R)-(+)-5-Methyl-1-phenyl-1-hexyn-3-ol | amazonaws.com |

| Enantiomeric Excess (ee) | 94% | amazonaws.com |

| Racemic CAS Number | 15212-29-0 | amazonaws.comsigmaaldrich.com |

The availability of this chiral propargyl alcohol is significant because this class of compounds is a cornerstone in the synthesis of natural products. researchgate.netrsc.orgrsc.org The functional groups of propargyl alcohols can be readily converted into other synthetically useful moieties; for instance, the alkyne can be selectively reduced to either a cis or trans alkene, providing access to stereodefined allylic alcohols. rsc.org Chiral propargyl alcohols are established precursors for a wide range of biologically active targets. rsc.orgacs.org

Role as an Intermediate in the Construction of Complex Natural Products and Designed Molecules

Propargylic alcohols are recognized as ubiquitous and valuable synthetic intermediates in the assembly of complex molecules, including medicinally relevant compounds and natural products. researchgate.netresearchgate.net Their multifunctionality allows them to participate in a diverse array of transformations, such as substitution, addition, and cyclization reactions, making them ideal synthons for diversity-oriented synthesis. researchgate.nethbni.ac.in The alkyne unit provides a handle for carbon-carbon bond formation, while the hydroxyl group can direct reactions or be used as a nucleophile. sci-hub.seresearchgate.net

While the structure of this compound makes it a suitable candidate for such applications, a review of the scientific literature does not currently feature its specific incorporation as a key intermediate in the completed total synthesis of a named natural product. Its synthesis has been reported as an exemplar product to demonstrate the efficacy of a novel catalytic method. amazonaws.com Nevertheless, its potential as an intermediate is clear, given the established reaction pathways for propargyl alcohols, which include their transformation into allenes, vinylsilanes, and hydroxyl ketones, all of which are important structural motifs in complex molecules. rsc.orgresearchgate.net

Precursor for the Development of Novel Functional Organic Materials

The unique electronic and structural properties of propargyl alcohols also position them as potential precursors in materials science. rawsource.com The rigid, linear alkyne unit can be incorporated into polymer backbones through reactions like cycloaddition or polymerization, potentially leading to materials with enhanced thermal or mechanical properties. rawsource.com

The specific structure of this compound, featuring a phenyl group, a chiral center, and a polymerizable alkyne, suggests its potential utility in creating specialized functional materials. For example, planar-chiral frameworks, which are of interest for applications as chiral discriminators or ligands, have been constructed using Sonogashira coupling reactions of alkynes. nii.ac.jp The presence of the chiral center in this compound could be exploited to synthesize chiral polymers or advanced liquid crystalline materials. However, despite this potential, specific examples of this compound being utilized as a monomer or precursor in the reported synthesis of a functional organic material are not found in the surveyed literature.

Advanced Analytical Characterization in Academic Research

High-Resolution Chromatographic Techniques for Separation and Purification (e.g., HPLC, Chiral Chromatography)

High-resolution chromatographic techniques are indispensable for the separation of 5-Methyl-1-phenyl-1-hexyn-3-ol from reaction mixtures and for the resolution of its enantiomers. High-Performance Liquid Chromatography (HPLC) and, particularly, chiral chromatography are central to obtaining this compound in high purity.

In academic research, the enantiomeric excess of this compound is a critical parameter, often determined by chiral HPLC. A study details the successful separation of its enantiomers using a DAICEL CHIRALCEL OD-H column. amazonaws.com The analysis was performed with a mobile phase of Hexane/2-Propanol (9/1) at a flow rate of 1.0 mL/min, with detection at 254 nm. amazonaws.com Under these conditions, the two enantiomers exhibited distinct retention times, with the major enantiomer eluting at 7.8 minutes and the minor enantiomer at 15.8 minutes, allowing for accurate determination of enantiomeric excess. amazonaws.com

The separation of diastereomeric derivatives is another powerful strategy for isolating enantiomers. For analogous compounds like 5-hexyn-3-ol (B10526), diastereomeric O-methyl mandelic esters have been separated using HPLC with a toluene-ethyl acetate (B1210297) mobile phase. cdnsciencepub.com This approach, followed by hydrolysis, yields the individual enantiomers. cdnsciencepub.com While not directly applied to this compound in the reviewed literature, this method represents a viable and established technique for the chiral purification of similar propargyl alcohols.

Flash column chromatography is also a standard purification technique used in the synthesis of related compounds. For instance, after a chemical reaction, the crude mixture containing a similar propargylic alcohol was purified by flash column chromatography on silica (B1680970) gel with a hexane/ethyl acetate eluent. amazonaws.com This highlights the routine use of column chromatography for the initial purification of such compounds before more advanced characterization. amazonaws.comorgsyn.org

Table 1: Chiral HPLC Parameters for this compound amazonaws.com

| Parameter | Value |

|---|---|

| Column | DAICEL CHIRALCEL OD-H |

| Eluent | Hexane/2-Propanol (9/1) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Retention Time (Major Enantiomer) | 7.8 min |

| Retention Time (Minor Enantiomer) | 15.8 min |

Advanced Spectroscopic Methods for Structure Elucidation and Mechanistic Probes (e.g., Multi-dimensional NMR, High-resolution Mass Spectrometry, X-ray Crystallography)

Advanced spectroscopic methods are crucial for the unambiguous determination of the chemical structure of this compound and for probing the mechanisms of reactions in which it is involved.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a specific multi-dimensional NMR study for this compound was not found in the provided search results, the use of ¹H and ¹³C NMR is standard for characterizing analogous compounds. For the related compound 5-hexyn-3-ol, ¹H NMR in CDCl₃ shows a characteristic quintuplet for the proton on the carbon bearing the hydroxyl group (-CH-OH) at 3.65 ppm and a triplet for the acetylenic proton (-C≡C-H) at 2.05 ppm. cdnsciencepub.com Such data is fundamental for confirming the basic structural framework. For more complex structures, multi-dimensional techniques like COSY, HSQC, and HMBC would be employed to establish connectivity between protons and carbons definitively.

High-Resolution Mass Spectrometry (HRMS): HRMS is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. While a specific HRMS report for this compound is not detailed in the search results, it is a standard characterization technique. For comparison, the mass spectra of the related compound 5-hexyn-3-ol were recorded on a VG Micromass ZAB-IF mass spectrometer. cdnsciencepub.com For a derivative of a similar propargylic alcohol, HRMS was performed on Micromass Autospec Premier, Micromass LCT Premier, or VG Platform II spectrometers. rsc.org This level of instrumentation allows for the precise determination of the molecular formula, a critical piece of data for any newly synthesized compound.

X-ray Crystallography: X-ray crystallography provides the definitive three-dimensional structure of a crystalline compound. While no crystal structure for this compound itself is present in the search results, the technique has been used to determine the absolute configuration of derivatives of similar molecules. For instance, the absolute configuration of a diastereomeric ester of a related alcohol was determined by X-ray analysis of a single crystal grown from methanol. mdpi.com This demonstrates the power of X-ray crystallography in unambiguously assigning stereochemistry, which is often a crucial aspect of the research. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For the analogous 5-hexyn-3-ol, the IR spectrum (in CHCl₃) shows characteristic absorptions at 3580 and 3460 cm⁻¹ (O-H stretch), 3310 cm⁻¹ (acetylenic C-H stretch), and 2100 cm⁻¹ (C≡C stretch). cdnsciencepub.com These values are indicative of the key functional groups within this class of compounds.

Table 2: Spectroscopic Data for Analogous Compounds

| Technique | Compound | Characteristic Signals/Data | Reference |

|---|---|---|---|

| ¹H NMR | 5-hexyn-3-ol | δ 3.65 (quintuplet, -CH-OH), 2.05 (t, -C≡C-H) | cdnsciencepub.com |

| IR | 5-hexyn-3-ol | ν 3580, 3460 (O-H), 3310 (C-H, alkyne), 2100 (C≡C) cm⁻¹ | cdnsciencepub.com |

| X-ray Crystallography | Diastereomeric ester of a related alcohol | Provided definitive absolute configuration | mdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.